molecular formula C7H13N3O B13935790 (1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol

(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B13935790
M. Wt: 155.20 g/mol
InChI Key: FMBIZFARJATANR-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl group, an isopropyl group, and a hydroxymethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1-(1-methylethyl)-1H-1,2,4-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-carboxylic acid.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the triazole ring’s known biological activity.

    Medicine: Explored for its potential use in pharmaceuticals, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced virulence. The exact molecular targets and pathways involved depend on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole-3-methanol: Lacks the methyl and isopropyl groups, resulting in different chemical properties and biological activity.

    3-Methyl-1H-1,2,4-triazole-5-methanol: Similar structure but without the isopropyl group.

    1-(1-Methylethyl)-1H-1,2,4-triazole-5-methanol: Similar structure but without the methyl group.

Uniqueness

3-Methyl-1-(1-methylethyl)-1H-1,2,4-triazole-5-methanol is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the methyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors, potentially increasing its efficacy as a bioactive compound.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

(5-methyl-2-propan-2-yl-1,2,4-triazol-3-yl)methanol

InChI

InChI=1S/C7H13N3O/c1-5(2)10-7(4-11)8-6(3)9-10/h5,11H,4H2,1-3H3

InChI Key

FMBIZFARJATANR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)CO)C(C)C

Origin of Product

United States

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